molecular formula C13H15F2NO B5760901 (4,5-difluoro-2-methylphenyl)-piperidin-1-ylmethanone

(4,5-difluoro-2-methylphenyl)-piperidin-1-ylmethanone

Cat. No.: B5760901
M. Wt: 239.26 g/mol
InChI Key: PEKALMPAAJZXMN-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-methylphenyl)-piperidin-1-ylmethanone is an organic compound that features a piperidine ring attached to a difluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-2-methylphenyl)-piperidin-1-ylmethanone typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-methylphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4,5-Difluoro-2-methylphenyl)-piperidin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4,5-difluoro-2-methylphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Difluoro-2-methylphenyl)boronic acid
  • (4,5-Difluoro-2-methylphenyl)methanol
  • (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperazinyl)methanone

Uniqueness

(4,5-Difluoro-2-methylphenyl)-piperidin-1-ylmethanone is unique due to its specific combination of a difluoromethylphenyl group and a piperidine ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-7-11(14)12(15)8-10(9)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKALMPAAJZXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCCCC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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